2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid
Overview
Description
2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid is a chemical compound with the molecular formula C₇H₅BrN₂O₂S and a molecular weight of 261.096 g/mol . This compound features a bromine atom attached to an imidazo[2,1-b]thiazole ring, which is further connected to an acetic acid moiety. The presence of both bromine and the imidazo[2,1-b]thiazole ring imparts unique chemical properties to this compound, making it of interest in various scientific research fields.
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . For instance, they can act as antioxidants, neutralizing harmful free radicals in the body, or as analgesics, reducing pain sensations .
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that this compound may influence a variety of biochemical pathways .
Result of Action
Given the diverse biological activities associated with thiazole derivatives, it can be inferred that this compound may have a range of effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to exhibit cytotoxic activity against human tumor cell lines, indicating its potential as an anticancer agent . The compound’s interactions with enzymes and proteins are crucial for its biological activity, as these interactions can lead to enzyme inhibition or activation, affecting various biochemical pathways.
Cellular Effects
This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that compounds bearing the imidazo[2,1-b]thiazole scaffold, including this compound, can induce cytotoxic effects in cancer cells . These effects are mediated through the modulation of cell signaling pathways that regulate cell proliferation, apoptosis, and other cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, leading to enzyme inhibition or activation. The compound’s structure allows it to interact with specific targets within the cell, resulting in changes in gene expression and subsequent biological effects . These interactions are essential for the compound’s pharmacological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its biological activity over extended periods, making it a valuable tool for in vitro and in vivo research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions are crucial for the compound’s biological activity and therapeutic potential .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biological activity and therapeutic potential .
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its activity. The compound’s targeting signals and post-translational modifications direct it to particular organelles, influencing its function and biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route includes the reaction of ethyl 2-(2-bromoimidazo[2,1-b]thiazol-6-yl)acetate with a suitable acid to yield the desired product . The reaction conditions often involve the use of solvents such as ethanol and catalysts to facilitate the bromination and subsequent reactions.
Industrial Production Methods
While specific industrial production methods for 2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole ring.
Condensation Reactions: The acetic acid moiety can engage in condensation reactions with amines and alcohols to form amides and esters, respectively.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Condensation Agents: Such as carbodiimides for forming amides and esters.
Major Products
The major products formed from these reactions include various substituted imidazo[2,1-b]thiazole derivatives, amides, and esters, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid include:
- 2-(2-Chloroimidazo[2,1-b]thiazol-6-yl)acetic acid
- 2-(3-Methylimidazo[2,1-b]thiazol-6-yl)acetic acid
- 2-(2,3-Dimethylimidazo[2,1-b]thiazol-6-yl)acetic acid
Uniqueness
The uniqueness of this compound lies in the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro and methyl analogs. The bromine atom can engage in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity and specificity for certain molecular targets .
Properties
IUPAC Name |
2-(2-bromoimidazo[2,1-b][1,3]thiazol-6-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O2S/c8-5-3-10-2-4(1-6(11)12)9-7(10)13-5/h2-3H,1H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDVSEGUGJLVTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2N1C=C(S2)Br)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50487362 | |
Record name | (2-Bromoimidazo[2,1-b][1,3]thiazol-6-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50487362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61984-81-4 | |
Record name | 2-Bromoimidazo[2,1-b]thiazole-6-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61984-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Bromoimidazo[2,1-b][1,3]thiazol-6-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50487362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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